molecular formula C21H23N3O B2547206 N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide CAS No. 954044-12-3

N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide

Cat. No.: B2547206
CAS No.: 954044-12-3
M. Wt: 333.435
InChI Key: AOCFPSAIDQJHHG-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-4-cyanobenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It is part of a class of compounds featuring a benzylpiperidine scaffold, which is a structure known to exhibit high affinity and selectivity for sigma-1 receptors . Sigma-1 receptors are intracellular chaperone proteins implicated in various neurological processes, making their ligands potential tools for researching neuropathic pain, neurodegenerative diseases, and psychiatric disorders . The 4-cyanobenzamide moiety in its structure is a common pharmacophore that can influence the compound's binding affinity and pharmacokinetic properties. This structural feature is also found in other research chemicals, such as those investigated for interactions with enzymes like inducible nitric oxide synthase (iNOS) . The piperidine core is a prevalent building block in pharmaceutical research, with precursors like N-Benzyl-4-piperidone being used in the synthesis of complex molecules for scientific study . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c22-14-17-6-8-20(9-7-17)21(25)23-15-18-10-12-24(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCFPSAIDQJHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanamine with 4-cyanobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Receptor Binding Profiles

2.1.1. N-(1-Benzylpiperidin-4-yl)arylacetamides
These compounds, such as N-(1-benzylpiperidin-4-yl)phenylacetamide , feature an acetamide linker instead of a benzamide. Key findings include:

  • Sigma1 receptor selectivity : These analogs display high sigma1 affinity (Ki = 1–10 nM) with >60-fold selectivity over sigma2 receptors .
  • Substituent effects : Replacing the phenyl ring with thiophene, naphthyl, or indole maintains sigma1 affinity, while pyridyl or imidazole reduces binding (>60-fold loss). Halogen substitution on the benzyl group enhances sigma2 affinity without compromising sigma1 binding .
  • Comparative molecular field analysis (CoMFA) : Electrostatic properties of substituents on the arylacetamide ring strongly influence sigma1 binding .

Table 1: Sigma Receptor Binding of N-(1-Benzylpiperidin-4-yl)arylacetamides

Compound Sigma1 Ki (nM) Sigma2 Ki (nM) Selectivity (σ2/σ1)
Phenylacetamide (Ref) 2.1 210 100
Thiophene analog 3.5 325 93
4-Fluorobenzyl analog 1.8 140 77

Data sourced from Huang et al. (2001a) .

2.1.2. 4-Cyanobenzamide Derivatives

  • Compound 35 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide): This IDO1 inhibitor shares the 4-cyanobenzamide motif but replaces the benzylpiperidine group with a benzimidazole-methylbenzyl substituent. Its activity highlights the importance of the cyanobenzoyl group in target engagement, though its scaffold differs significantly .
  • N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide : Structural data (X-ray crystallography) confirm the benzoylpiperidine substitution, which may alter pharmacokinetics compared to the benzyl group in the target compound .

Fentanyl-Related Benzamides

  • Benzoylbenzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide): Shares a benzamide core but includes an N-phenyl group instead of a methyl linker. Structural characterization was hindered by low sample purity, but mass spectrometry suggests opioid receptor interactions, diverging from sigma-targeted analogs .
Functional and Pharmacological Comparisons
  • Sigma Receptor Modulation: The target compound’s benzylpiperidine moiety is critical for sigma1 binding, as seen in arylacetamides. The 4-cyano group may enhance receptor interaction through electron-withdrawing effects, though direct data are lacking .
  • Antitumor Potential: Sigma receptors are overexpressed in tumors (e.g., colon, renal carcinomas), with sigma2 densities up to 7,324 fmol/mg protein . Compounds with high sigma2 affinity, such as halogen-substituted analogs, may show enhanced antitumor activity .
  • However, this structural change might also alter sigma1/sigma2 selectivity ratios .

Table 2: Key Structural and Functional Differences

Compound Core Structure Key Substituents Primary Target Selectivity Profile
Target Compound Benzamide 4-Cyanobenzoyl, benzylpiperidine Likely sigma1 Unknown
N-(1-Benzylpiperidin-4-yl)phenylacetamide Acetamide Phenyl, benzylpiperidine Sigma1 σ2/σ1 = 100
Compound 35 (IDO1 inhibitor) Benzamide Benzimidazole-methylbenzyl IDO1 N/A
Benzoylbenzylfentanyl Benzamide N-Phenyl, benzylpiperidine Opioid receptors Uncharacterized

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